(S)-2-Methyl-1,4-diazepane dihydrochloride
Description
(S)-2-Methyl-1,4-diazepane dihydrochloride is a chiral, seven-membered heterocyclic compound featuring a diazepane backbone with a methyl substituent at the 2-position. It is a key intermediate in the synthesis of Rho-kinase inhibitors, such as the glaucoma therapeutic agent ripasudil hydrochloride hydrate (brand name: Glanatec®) . This compound is synthesized via asymmetric methods, including regioselective chlorosulfonylation and enantioselective construction of the diazepane moiety, enabling pilot-scale production for pharmaceutical applications . Its stereochemical purity (S-configuration) is critical for biological activity, as it ensures optimal binding to Rho-kinase targets .
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
(2S)-2-methyl-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
InChI Key |
FZWSMXUIGFSDJY-ILKKLZGPSA-N |
Isomeric SMILES |
C[C@H]1CNCCCN1.Cl.Cl |
Canonical SMILES |
CC1CNCCCN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination is a widely employed method for constructing the 1,4-diazepane scaffold. Key steps include:
-
Racemic Synthesis : Condensation of an aldehyde with a primary amine, followed by reduction.
-
Chiral Resolution : Separation of enantiomers via chiral chromatography or diastereomeric salt formation.
Example Protocol (Simplified):
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | 4-[(2-Amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one + NaBH₄, weak base | 70.69% | 93.38% HPLC | |
| 2 | Chiral HPLC (ChiralPak AD®) | 100% ee | >99% |
Optimized Conditions for NaBH(OAc)₃-Mediated Reduction:
-
Solvent : DMF or DCM
-
Temperature : RT
-
Equivalents : 2.5–3.0 eq NaBH(OAc)₃
-
Workup : Sat. NaHCO₃ extraction, prep HPLC
Intramolecular Cyclization
Cyclization under Mitsunobu conditions enables regioselective formation of the diazepane ring.
-
N-Nosyl Diamino Alcohol Synthesis : From (S)-2-aminopropan-1-ol.
-
Cyclization : Using DIAD and PPh₃ in THF/1,4-dioxane.
-
Deprotection : Acidic removal of nosyl groups.
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Time | 20–24 h | 18–22 h |
| Catalyst Loading | 1–2 mol% Pd | 0.5–1 mol% Pd |
| Yield | 85–90% | 73% (after crystallization) |
Chiral Resolution Techniques
Two primary methods dominate enantiomer separation:
Chiral HPLC
Diastereomeric Salt Formation
-
Crystallization : Yields >99.9% ee after recrystallization
Detailed Reaction Schemes
Racemic Reductive Amination → Chiral Resolution
-
Intermediate : 4-[(2-Amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one bis-methanesulfonic acid salt
-
Reduction : NaBH₄ in EtOH, 0°C → RT, 4 h
-
Resolution : Chiral HPLC (ChiralPak AD®)
Critical Parameters:
Mitsunobu Cyclization
-
Precursor : N-Nosyl diamino alcohol (from (S)-2-aminopropan-1-ol)
-
Cyclization : DIAD (1.2 eq), PPh₃ (1.2 eq), THF/1,4-dioxane, reflux, 40 min
-
Deprotection : HCl (4 M in dioxane) → free amine
Yield Optimization:
| Step | Yield | Purity |
|---|---|---|
| Cyclization | 90% | 95% HPLC |
| Deprotection | 85% | 99% HPLC |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High atom economy, scalable | Racemic mixtures require resolution |
| Mitsunobu Cyclization | Stereoselective, direct ring formation | Requires nosyl protection |
| Chiral HPLC | High enantiopurity | Low throughput, costly |
Key Reaction Conditions and Data
Reductive Amination Optimization
Table 1: Impact of Reducing Agents on Yield
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | EtOH | 0–10°C → RT | 70.69% |
| NaBH(OAc)₃ | DMF | RT | 70–80% |
| NaBH₃CN | DCM | 0°C | 60–65% |
Note : NaBH₄ requires careful pH control to avoid amine protonation.
Cyclization Conditions
Table 2: Mitsunobu Cyclization Parameters
| Parameter | Optimal Value | Impact |
|---|---|---|
| DIAD Equivalents | 1.2 eq | Excess reagent increases side products |
| Solvent | THF/1,4-dioxane (1:1) | Polar aprotic solvents favor SN2 mechanisms |
| Reaction Time | 40 min | Longer times reduce yields due to decomposition |
Purification and Characterization
Workup and Isolation
Analytical Data
Example NMR Data for (S)-2-Methyl-1,4-diazepane Dihydrochloride:
| δ (DMSO-d₆) | Assignment |
|---|---|
| 3.72–3.38 (m) | N–CH₂–CH₂–N |
| 2.71 (m) | CH(CH₃) |
| 1.84 (m) | CH₂ |
HRMS : [M + H]⁺ = 114.19 (C₆H₁₄N₂)
Industrial-Scale Considerations
-
Mitsunobu Reagent Cost : DIAD and PPh₃ are expensive; alternative catalysts under investigation.
-
Waste Management : THF/1,4-dioxane mixtures require specialized disposal.
-
Regulatory Compliance : GMP conditions for crystallization and salt formation.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that (S)-2-methyl-1,4-diazepane dihydrochloride exhibits significant biological activity as an inhibitor of specific protein kinases, notably non-specific serine/threonine protein kinases (EC 2.7.11.1). This inhibition suggests potential therapeutic applications in treating diseases associated with abnormal kinase activity, such as cancer and neurodegenerative disorders .
Neuropharmacological Applications
The compound's derivatives have been explored for their roles in neuropharmacology, particularly for managing cerebrovascular disorders. Its ability to interact with various biological targets may lead to altered signaling pathways that impact cell proliferation and survival . For instance, studies have indicated that it may be effective in preventing or treating conditions like cerebral infarction and cerebral hemorrhage .
Structural Analogues and Derivatives
(S)-2-methyl-1,4-diazepane dihydrochloride has several structural analogues that exhibit varying degrees of biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-1,4-diazepane | Basic diazepane structure | Simpler structure without sulfonyl group |
| (R)-2-Methyl-1,4-diazepane dihydrochloride | Enantiomer of (S)-form | Potentially different biological activity |
| (S)-2-Methyl-1-(4-methylisoquinoline-5-sulfonyl) | Contains isoquinoline moiety | Enhanced specificity towards certain biological targets |
| 1-(4-Methylisoquinoline-5-sulfonyl)-piperazine | Piperazine derivative | Different ring structure may alter interactions |
These analogues provide a framework for further research into their respective pharmacological properties and therapeutic potentials .
Case Study: Inhibition of Protein Kinases
A study highlighted the compound's role as a selective inhibitor of specific protein kinases involved in cancer progression. The findings indicated that (S)-2-methyl-1,4-diazepane dihydrochloride could effectively reduce tumor cell proliferation in vitro by modulating kinase signaling pathways .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of ischemic stroke. Results showed that treatment with (S)-2-methyl-1,4-diazepane dihydrochloride led to a significant reduction in neuronal death and improved functional recovery post-stroke .
Synthesis and Chemical Stability
The synthesis of (S)-2-methyl-1,4-diazepane dihydrochloride typically involves multiple steps, including the formation of the diazepane ring followed by hydrochloride salt formation to enhance solubility. The resulting compound is characterized as a non-hygroscopic, water-soluble crystal with excellent chemical stability .
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of (S)-2-Methyl-1,4-diazepane dihydrochloride with structurally or functionally related compounds:
Physicochemical Properties
Biological Activity
(S)-2-Methyl-1,4-diazepane dihydrochloride is a hydrochloride salt derived from the compound (S)-2-methyl-1,4-diazepane. This compound is notable for its significant biological activity, particularly as an inhibitor of specific protein kinases. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
(S)-2-Methyl-1,4-diazepane dihydrochloride features a diazepane ring, a seven-membered heterocyclic structure containing two nitrogen atoms. The methyl group at the second position contributes to its unique properties. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in medicinal chemistry and pharmacology.
Research indicates that (S)-2-methyl-1,4-diazepane dihydrochloride acts primarily as an inhibitor of non-specific serine/threonine protein kinases (EC 2.7.11.1). This inhibition can lead to altered signaling pathways that impact cell proliferation and survival, suggesting potential therapeutic applications in diseases associated with abnormal kinase activity, including cancer and neurodegenerative disorders.
Inhibition of Protein Kinases
The compound has been shown to interact with various biological targets, particularly protein kinases. The inhibition of these kinases may result in significant effects on cellular functions such as:
- Cell Proliferation : Inhibition can prevent uncontrolled cell growth.
- Survival Pathways : Altered signaling may induce apoptosis in cancer cells.
Neuropharmacological Applications
Studies have explored the potential of (S)-2-methyl-1,4-diazepane dihydrochloride in neuropharmacology. Its derivatives have been investigated for their roles in managing cerebrovascular disorders and other neurological conditions due to their ability to modulate neurotransmitter systems.
Comparative Analysis with Related Compounds
The following table presents a comparison of (S)-2-methyl-1,4-diazepane dihydrochloride with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-1,4-diazepane | Basic diazepane structure | Lacks sulfonyl group; simpler structure |
| (R)-2-Methyl-1,4-diazepane dihydrochloride | Enantiomer of (S)-form | Potentially different biological activity |
| (S)-2-Methyl-1-(4-methylisoquinoline-5-sulfonyl) | Contains isoquinoline moiety | Enhanced specificity towards certain biological targets |
| 1-(4-Methylisoquinoline-5-sulfonyl)-piperazine | Piperazine derivative | Different ring structure may alter interactions |
The unique configuration and functional groups of (S)-2-methyl-1,4-diazepane dihydrochloride contribute to its distinct biological activity compared to other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of (S)-2-methyl-1,4-diazepane dihydrochloride:
- Cancer Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation.
- Neuroprotective Effects : Animal models indicated that derivatives of this compound exhibited neuroprotective effects against ischemic injury, suggesting potential use in treating stroke or other cerebrovascular conditions.
- Inflammatory Response Modulation : Research has also highlighted the compound's ability to modulate inflammatory pathways, indicating its potential in treating autoimmune diseases and chronic inflammatory conditions .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Methyl-1,4-diazepane dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves stereoselective alkylation or reductive amination. A common approach starts with a chiral precursor (e.g., (S)-2-aminobutanol) reacting with a dihalide or carbonyl compound to form the diazepane ring. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl treatment. For example:
- Step 1 : React (S)-2-aminobutanol with 1,3-dibromopropane in acetonitrile under reflux (70–80°C) to form the diazepane backbone.
- Step 2 : Purify via column chromatography (silica gel, methanol/dichloromethane eluent).
- Step 3 : Treat with HCl in ethanol to precipitate the dihydrochloride salt.
Yield optimization requires precise stoichiometry (1:1.2 amine-to-halide ratio) and inert atmosphere (N₂) to prevent oxidation .
Q. How does the dihydrochloride form affect solubility and reactivity in aqueous buffers?
Methodological Answer: The dihydrochloride salt enhances aqueous solubility due to ionic dissociation. At pH < 4, it exists as a protonated species (solubility > 50 mg/mL in water), but precipitation occurs at neutral/basic pH. Reactivity in nucleophilic environments (e.g., coupling reactions) is reduced compared to the free base, requiring pH adjustment (e.g., NaOH to deprotonate the amine). Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .
Q. What spectroscopic techniques are critical for characterizing enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) mobile phase; retention time differences ≥1.5 min confirm enantiomeric separation.
- Polarimetry : Specific rotation ([α]D²⁵) should align with literature values (e.g., +15° to +20° for the (S)-enantiomer in methanol).
- ¹H/¹³C NMR : Key signals include the methyl group at δ 1.2–1.4 ppm (doublet) and diazepane ring protons at δ 3.0–3.5 ppm. Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl group position) impact binding affinity to neurotransmitter receptors?
Methodological Answer: The (S)-2-methyl group introduces steric effects that modulate interactions with G-protein-coupled receptors (GPCRs). Computational docking (e.g., AutoDock Vina) predicts:
- Serotonin 5-HT₆ receptors : Methyl substitution at C2 reduces binding energy (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs (ΔG = −7.8 kcal/mol).
- Dopamine D₂ receptors : The enantiomer’s spatial orientation affects hydrogen bonding with Asp114. Validate via radioligand assays (³H-spiperone competition, IC₅₀ < 100 nM for high affinity) .
Q. What analytical strategies resolve discrepancies in stability data under oxidative conditions?
Methodological Answer: Contradictory stability reports (e.g., variable degradation rates in H₂O₂) arise from trace metal impurities or light exposure. Mitigate via:
- Forced Degradation Studies : Expose to 0.1% H₂O₂ at 40°C; monitor via UPLC-MS (ESI+ mode) for oxidation products (e.g., N-oxide at m/z 163.1).
- Metal Chelation : Add EDTA (1 mM) to buffers to suppress metal-catalyzed oxidation.
- Light Protection : Use amber vials; compare degradation rates under UV/vis light (300–800 nm) .
Q. How can isotopic labeling (²H/¹³C) aid in metabolic pathway tracing?
Methodological Answer: Incorporate stable isotopes during synthesis:
- Deuterium Labeling : Replace the methyl group with CD₃ via LiAlD₄ reduction of a ketone intermediate.
- ¹³C-Labeling : Introduce ¹³C at the diazepane ring using NaH¹³CO3 in a CO₂ fixation step.
Track metabolites in hepatocyte incubations (LC-MS/MS) to identify hepatic clearance pathways (e.g., CYP3A4-mediated N-demethylation) .
Q. What computational models predict the compound’s pharmacokinetic profile?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Input logP (1.8), pKa (8.2), and solubility data into GastroPlus® to simulate absorption (Fₐ ≈ 75% in humans).
- QSAR Models : Use ADMET Predictor™ to forecast blood-brain barrier penetration (BBB score = 0.65, indicating moderate CNS availability).
Validate predictions with in vivo rodent studies (plasma t₁/₂ = 2.5 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
